molecular formula C22H23F3N8O7 B13842937 Methotrexate-d3 Pentaglutamate Trifluoroacetate

Methotrexate-d3 Pentaglutamate Trifluoroacetate

Cat. No.: B13842937
M. Wt: 571.5 g/mol
InChI Key: RVUOXUFBZCNHQE-QDCABLTNSA-N
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Description

Methotrexate-d3 Pentaglutamate Trifluoroacetate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methotrexate, a well-known antineoplastic and immunosuppressant drug. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methotrexate-d3 Pentaglutamate Trifluoroacetate involves multiple steps, starting with the preparation of methotrexate The methotrexate is then subjected to polyglutamation, where multiple glutamate residues are addedThe reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to ensure the compound’s purity and consistency. Quality control measures, such as chromatography and mass spectrometry, are employed to verify the compound’s composition .

Chemical Reactions Analysis

Types of Reactions: Methotrexate-d3 Pentaglutamate Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically conducted under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may lead to the formation of methotrexate-d3 derivatives with altered functional groups, while reduction may result in the formation of simpler compounds. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methotrexate-d3 Pentaglutamate Trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

Methotrexate-d3 Pentaglutamate Trifluoroacetate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides. As a result, the compound disrupts DNA synthesis and cell division, making it effective in treating certain cancers and autoimmune diseases. The molecular targets and pathways involved include the folate pathway and the inhibition of purine and pyrimidine synthesis .

Comparison with Similar Compounds

Methotrexate-d3 Pentaglutamate Trifluoroacetate is unique due to its stable isotope labeling, which allows for precise analytical studies. Similar compounds include:

This compound stands out due to its specific modifications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C22H23F3N8O7

Molecular Weight

571.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H22N8O5.C2HF3O2/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;3-2(4,5)1(6)7/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);(H,6,7)/t13-;/m0./s1/i1D3;

InChI Key

RVUOXUFBZCNHQE-QDCABLTNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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